

Toxicological Profile of 3-Carene and its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Carene

Cat. No.: B045970

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Executive Summary

Delta-**3-Carene** (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene), a bicyclic monoterpene, is a natural constituent of turpentine and various essential oils. It is utilized as a fragrance ingredient, a flavoring agent, and a chemical intermediate. Understanding its toxicological profile is crucial for risk assessment in occupational, consumer, and pharmaceutical contexts. This technical guide provides a comprehensive overview of the toxicology of **3-Carene** and its metabolites, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways. The toxicological evaluation of **3-Carene** often relies on data from its structural analogue, α -pinene, and the Threshold of Toxicological Concern (TTC) approach for endpoints where specific data for **3-Carene** is lacking.

Chemical and Physical Properties

Property	Value
CAS Number	13466-78-9
Molecular Formula	C ₁₀ H ₁₆
Molecular Weight	136.24 g/mol
Appearance	Colorless liquid
Odor	Sweet, woody, pine-like
Solubility	Insoluble in water; soluble in organic solvents

Pharmacokinetics and Metabolism

Following exposure, **3-Carene** is readily absorbed. In human volunteers exposed via inhalation, the relative pulmonary uptake was high, at approximately 70% for higher exposure levels, with total uptake increasing linearly with exposure. The blood clearance of **3-Carene** is approximately 0.9 L/kg/hr, indicating it is fairly readily metabolized.^[1] A long terminal half-life in blood suggests a high affinity for adipose tissues.^[1]

The metabolism of **3-Carene** is primarily hepatic, mediated by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified several key metabolites.^{[1][2][3]}

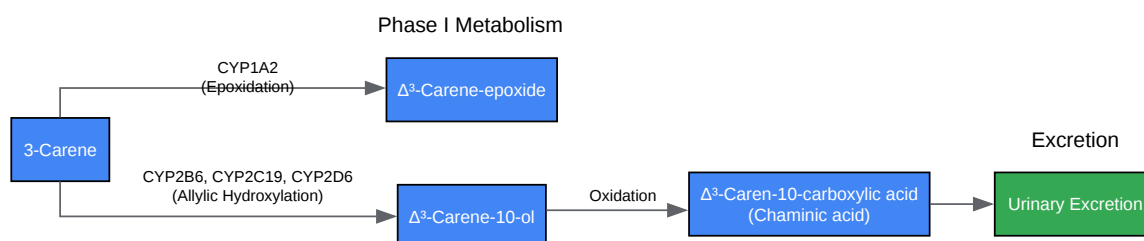
Key Metabolites:

- Δ^3 -Carene-10-ol: Formed via allylic hydroxylation, catalyzed by CYP2B6, CYP2C19, and CYP2D6.^{[2][3]}
- Δ^3 -Carene-epoxide: Formed through epoxidation of the double bond, catalyzed primarily by CYP1A2.^{[2][3]}
- Δ^3 -Caren-10-carboxylic acid (Chaminic acid): A major urinary metabolite in humans, formed by the oxidation of the allylic methyl group.^{[4][5][6][7]}

In a human study with a single oral dose of 10 mg of **3-Carene**, chaminic acid was the most relevant metabolite detected in urine, with a maximum concentration reached 2-3 hours after

administration and an elimination half-life of about 3 hours.[4][5][7] Approximately 2% of the administered dose was excreted as chaminic acid within 24 hours.[4][5]

Metabolic Pathway of 3-Carene



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Metabolic pathway of **3-Carene**.

Toxicological Profile

Acute Toxicity

Route	Species	Value
Oral LD50	Rat	4800 mg/kg bw[8][9][10][11]
Dermal LD50	Rabbit	>5000 mg/kg bw

3-Carene exhibits low acute toxicity via the oral and dermal routes.

Irritation and Sensitization

- Skin Irritation: **3-Carene** is classified as a skin irritant.[9][12][13]
- Eye Irritation: It is not classified as a serious eye irritant.[11][12]
- Skin Sensitization: **3-Carene** is a known skin sensitizer.[11][12][13] Autoxidation products, such as **3-Carene** hydroperoxides, are considered the main culprits in turpentine allergy.[14]

In a guinea pig maximization test, it was found to be a weak sensitizer.[15]

- Respiratory Irritation: Inhalation of **3-Carene** can cause irritation to the mucous membranes. [1][3][13] A study in mice determined the RD50 (concentration causing a 50% decrease in respiratory frequency) to be 1345 ppm, indicating sensory irritation properties.[16][17]

Repeated Dose Toxicity

Specific repeated-dose toxicity studies on **3-Carene** are not available. The safety assessment for this endpoint relies on a read-across approach using data from its structural analogue, α -pinene, and the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[4] The systemic exposure to **3-Carene** from fragrance use is reported to be below the TTC for repeated dose toxicity (30 $\mu\text{g/kg}$ bw/day).[4]

Read-across data from α -pinene:

Route	Species	NOAEL/NOAEC	Study Duration
Oral	Rat	788 mg/kg bw/day[1]	21-day[1]
Inhalation	Rat	>500 mg/m ³ [1]	90-day[1]
Inhalation	Mouse	>280 mg/m ³ [1]	90-day[1]

Genotoxicity

There are no specific genotoxicity studies for **3-Carene**. [4] Based on read-across data from α -pinene, **3-Carene** is not expected to be genotoxic.[4]

Read-across data from α -pinene:

Assay	System	Result
Ames Test	<i>S. typhimurium</i> , <i>E. coli</i>	Negative[1][18]
In vitro Micronucleus Test	Mammalian cells	Non-clastogenic[1]
In vivo Micronucleus Test	Mouse	Negative[10][19]

Carcinogenicity

No carcinogenicity studies have been conducted on **3-Carene**.^[11] It is not classifiable as a carcinogen.^{[11][13][20]}

Reproductive and Developmental Toxicity

There is no specific data on the reproductive and developmental toxicity of **3-Carene**.^[4] The risk assessment is based on the TTC for a Cramer Class I substance.^[4] The systemic exposure to **3-Carene** from its use in fragrances is below the TTC for reproductive toxicity.^[4]

Read-across data from α -pinene:

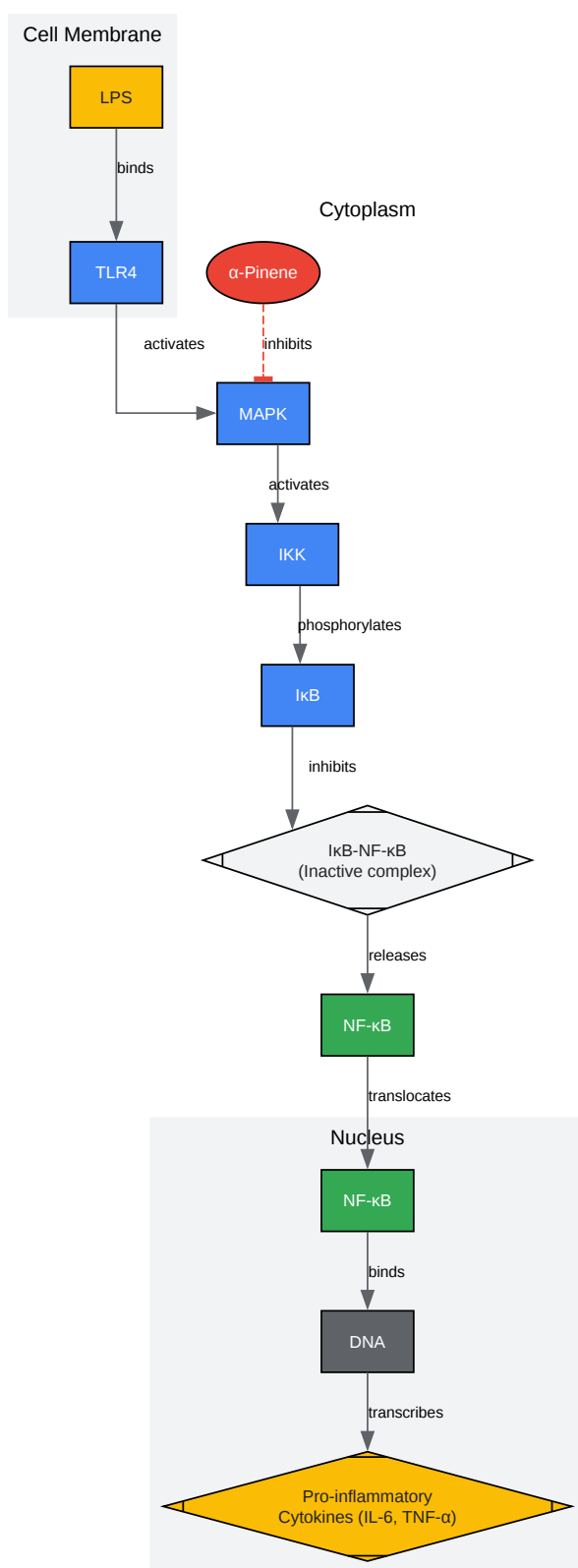
Endpoint	Species	NOAEL
Developmental Toxicity	Rat	358 mg/kg bw/day ^{[1][4]}
Fertility	Rat	118 mg/kg bw/day ^[1]

Potential Interaction with Signaling Pathways

While direct studies on **3-Carene** are limited, research on its structural analogue, α -pinene, and other monoterpenes suggests potential interactions with key inflammatory signaling pathways.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of inflammation. Studies have shown that α -pinene can inhibit the activation of the NF- κ B pathway in mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS).^[15] This inhibition is associated with a decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF- α .^[15] The mechanism involves the suppression of Mitogen-Activated Protein Kinases (MAPKs), which are upstream regulators of NF- κ B.^[15] Given the structural similarity, it is plausible that **3-Carene** may exert similar anti-inflammatory effects through the modulation of the NF- κ B signaling pathway.



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Potential inhibition of the NF-κB signaling pathway by α-pinene.

Experimental Protocols

Guinea Pig Maximization Test (GPMT) for Skin Sensitization (based on OECD 406)

- Test System: Young, healthy albino guinea pigs.
- Induction Phase:
 - Day 0 (Intradermal Induction): Three pairs of intradermal injections are made in the shaved scapular region:
 - Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
 - The test substance in a suitable vehicle.
 - The test substance at the same concentration as in (2), emulsified with FCA and water (1:1).
 - Day 7 (Topical Induction): The test substance in a suitable vehicle is applied to a filter paper patch and placed over the injection sites for 48 hours under an occlusive dressing.
- Challenge Phase:
 - Day 21: A patch with the test substance at a non-irritating concentration and a patch with the vehicle alone are applied to the shaved flank of the animals for 24 hours.
- Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group that was treated similarly but without the test substance during the induction phase.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD 471)

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).

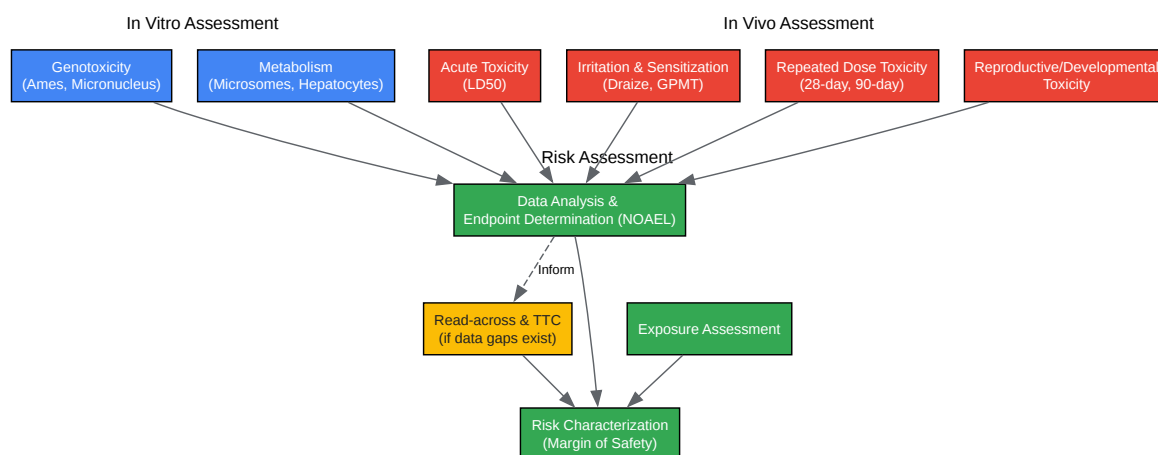
- Procedure:
 - The test is performed with and without a metabolic activation system (S9 mix from rat liver).
 - The tester strains are exposed to various concentrations of **3-Carene**.
 - Plate Incorporation Method: The tester strain, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
 - Pre-incubation Method: The mixture of tester strain, test substance, and S9 mix is incubated before being mixed with top agar and plated.
 - The plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants compared to the solvent control.[\[12\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)

- Test System: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.
- Procedure:
 - Cell cultures are exposed to at least three concentrations of **3-Carene**, along with negative and positive controls, both with and without metabolic activation (S9 mix).
 - The exposure duration is typically 3-6 hours with S9 and a longer period (e.g., 24 hours) without S9.
 - After exposure, the cells are cultured for a period that allows for cell division.

- Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that the scored cells have completed one cell division.
- Cells are harvested, fixed, and stained.
- Evaluation: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[5][24][25][26][27]

General Experimental Workflow for Toxicological Assessment



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General workflow for toxicological assessment.

Conclusion

The toxicological profile of **3-Carene** indicates low acute toxicity. However, it is a known skin irritant and sensitizer, with its autoxidation products being of particular concern for allergic contact dermatitis. Data on repeated dose, reproductive, and genotoxicity are limited for **3-Carene** itself, and risk assessment for these endpoints relies on read-across from the structurally similar monoterpene, α -pinene, and the Threshold of Toxicological Concern (TTC) approach. Based on these approaches, **3-Carene** is not considered a concern for these endpoints at current exposure levels from fragrance use. The metabolism of **3-Carene** is well-characterized, proceeding through oxidation to form alcohols, epoxides, and carboxylic acids. While direct evidence is lacking for **3-Carene**, data from α -pinene suggests a potential for monoterpenes to modulate inflammatory signaling pathways such as NF- κ B. Further research into the specific toxicological properties of **3-Carene**'s metabolites and its interaction with cellular signaling pathways would provide a more complete understanding of its biological activity.

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References

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. americanchemistry.com [americanchemistry.com]
- 3. alpha-Pinene (80-56-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. Human metabolism of Δ^3 -carene and renal elimination of Δ^3 -carene-10-carboxylic acid (chaminic acid) after oral administration. - FAU CRIS [cris.fau.de]
- 7. Human metabolism of Δ^3 -carene and renal elimination of Δ^3 -carene-10-carboxylic acid (chaminic acid) after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]

- 9. Insights into the mechanism of natural terpenoids as NF- κ B inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicokinetic evaluation of the common indoor air pollutant, α -pinene, and its potential reactive metabolite, α -pinene oxide, following inhalation exposure in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three new monoterpenes compounds isolated from *Seriphidium terrae-albae* exerted anti-inflammatory effects through the JAK/STAT and NF- κ B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nib.si [nib.si]
- 13. scialert.net [scialert.net]
- 14. Natural Monoterpenes as Potential Therapeutic Agents against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF- κ B Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of alpha-pinene on nuclear translocation of NF-kappa B in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The common indoor air pollutant α -pinene is metabolized to a genotoxic metabolite α -pinene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NTP Technical Report on the Toxicity Studies of α -Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
- 22. enamine.net [enamine.net]
- 23. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 24. criver.com [criver.com]
- 25. oecd.org [oecd.org]
- 26. academic.oup.com [academic.oup.com]
- 27. oecd.org [oecd.org]
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